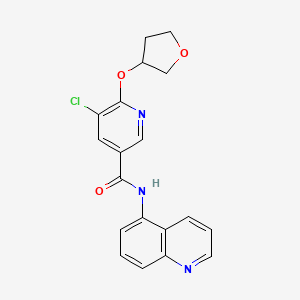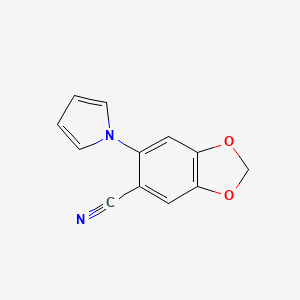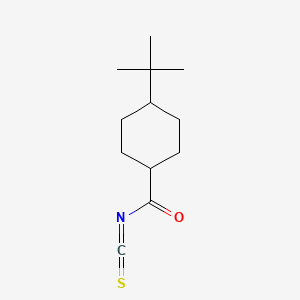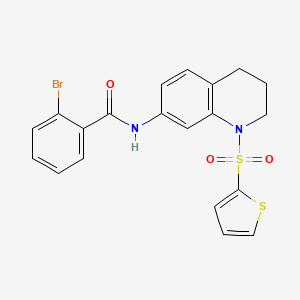
5-chloro-N-(quinolin-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(quinolin-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has been synthesized for scientific research purposes. This compound is also known as TAK-659 and is currently being studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, TAK-659 can disrupt B-cell signaling and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity, leading to the inhibition of B-cell signaling and the induction of apoptosis in cancer cells. TAK-659 has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its high selectivity for BTK, its potent inhibitory effect on B-cell signaling, and its potential use in the treatment of various diseases. The limitations of using TAK-659 in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on TAK-659 could focus on its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Further studies could also investigate the safety and efficacy of TAK-659 in humans, including its pharmacokinetics and pharmacodynamics. Additionally, the development of more potent and selective BTK inhibitors could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, TAK-659 is a compound that has been synthesized for scientific research purposes. It has shown promising results in preclinical studies for its potential use in the treatment of various diseases. TAK-659 inhibits BTK, disrupts B-cell signaling, and induces apoptosis in cancer cells. While there are limitations to using TAK-659 in lab experiments, further research could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 5-chloro-6-aminonicotinamide with quinoline-5-carboxylic acid, followed by the reaction with tetrahydrofuran-3-ol. The final product is obtained after purification by column chromatography. The synthesis of TAK-659 has been optimized to provide high yields and purity.
Aplicaciones Científicas De Investigación
TAK-659 has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Propiedades
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-quinolin-5-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-15-9-12(10-22-19(15)26-13-6-8-25-11-13)18(24)23-17-5-1-4-16-14(17)3-2-7-21-16/h1-5,7,9-10,13H,6,8,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQFORKPZZPRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC4=C3C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(quinolin-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2838015.png)





![1-(4-Methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2838026.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2838027.png)
![2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2838028.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide](/img/structure/B2838030.png)
![(E)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2838031.png)

